2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXAJQVDUHKDEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218099 |

Source

|

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67858-30-4 |

Source

|

| Record name | 3′,4′,5′-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67858-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C |

Source

|

| Record name | 3',4',5'-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: A Promising Scaffold in Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in contemporary cancer research. The strategic incorporation of a 3,4,5-trimethoxyphenyl moiety onto the chromen-4-one backbone has been shown to confer potent cytotoxic and antimitotic properties. This document delineates the chemical synthesis, mechanism of action, and biological evaluation of this compound and its close analogs. A key focus is placed on its role as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation and drug development efforts. While in vivo efficacy and a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the specific title compound are still under active investigation, this guide synthesizes the current knowledge to provide a solid foundation for future research.

Introduction: The Therapeutic Potential of Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites found ubiquitously in plants. Their basic structure consists of a fifteen-carbon skeleton (C6-C3-C6), comprising two phenyl rings and a heterocyclic ring. For decades, flavonoids have been investigated for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chromen-4-one (also known as flavone) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.

The therapeutic efficacy of flavonoids can be significantly modulated by the nature and position of substituents on their core structure. The 3,4,5-trimethoxyphenyl group, in particular, is a well-established pharmacophore known to impart potent anticancer activity, most notably by interacting with tubulin. This guide focuses on 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a molecule that synergistically combines the chromen-4-one core with the potent 3,4,5-trimethoxyphenyl moiety.

Chemical Synthesis and Characterization

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is most commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[1][2]

Synthesis Pathway

Caption: General synthetic route to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Detailed Experimental Protocol: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Step 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2'-hydroxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol, add a solution of aqueous sodium hydroxide or potassium hydroxide (e.g., 40% w/v).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone intermediate.

Step 2: Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

-

Dissolve the chalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 100-120 °C for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water containing sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.[3]

Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods. Representative data for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is provided below[3]:

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (dd, J = 8.0, 1.6 Hz, 1H), 7.73 (dt, J = 8.4, 1.6 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 7.6, 1.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C).

-

HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₁₈H₁₇O₅: 313.1076; found: 313.1084.[3]

Mechanism of Action: Targeting the Cytoskeleton

The primary anticancer mechanism of action for many compounds containing the 3,4,5-trimethoxyphenyl motif is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Inhibition of Tubulin Polymerization

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its analogs are believed to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Induction of Apoptosis and Cell Cycle Arrest

By disrupting microtubule dynamics, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one induces cell cycle arrest, primarily at the G2/M phase.[4] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

Biological Evaluation: In Vitro Anticancer Activity

The anticancer potential of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one and its analogs has been evaluated in various cancer cell lines. While specific IC₅₀ values for the title compound are not extensively reported across a wide panel of cell lines, data from closely related compounds underscore the potency of this structural class.

Quantitative Anticancer Data (Representative Analogs)

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3',4',5'-Trihydroxyflavone | A549 (Lung) | <25 | [3] |

| 3',4',5'-Trihydroxyflavone | MCF-7 (Breast) | 12-24 | [3][5] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various | Nanomolar range | [6] |

| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene | Various | 1-4 µg/mL (GI₅₀) | [7] |

| 3-O-ethyl-3′,4′,5′-trimethoxyflavonol | PC-3 (Prostate) | Lower than parent compound | [8] |

Note: This table presents data for structurally related compounds to illustrate the potential activity of the 3,4,5-trimethoxyphenyl motif. Further studies are required to determine the specific IC₅₀ values for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a broad range of cancer cell lines.

Experimental Protocols for Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This cell-free assay directly measures the effect of the compound on tubulin polymerization.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Incubation: Add various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one or a vehicle control to the reaction mixture and incubate on ice.

-

Polymerization Induction: Initiate polymerization by raising the temperature to 37 °C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect and calculate the IC₅₀ value.[9]

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the FITC and PI fluorescence.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Pharmacokinetics and ADMET Considerations

General Considerations for Flavonoids:

-

Absorption: The oral bioavailability of flavonoids can be limited due to poor aqueous solubility and extensive first-pass metabolism.

-

Distribution: Lipophilicity, influenced by the number of methoxy groups, plays a significant role in the distribution of flavonoids into tissues.

-

Metabolism: Flavonoids are typically metabolized in the liver by cytochrome P450 enzymes and in the gut by microbial enzymes.

-

Excretion: Metabolites are primarily excreted in the urine and feces.

-

Toxicity: Flavonoids are generally considered to have a good safety profile, but potential toxicities should be thoroughly evaluated.

Further experimental studies, including in vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models, are essential to fully characterize the ADMET properties of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action, primarily through the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. The presence of the 3,4,5-trimethoxyphenyl moiety is key to its potent antimitotic activity.

Future research should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxicity of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one against a broader panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

-

In vivo efficacy studies: Assessing the antitumor activity of the compound in preclinical animal models of cancer.

-

Detailed ADMET and pharmacokinetic studies: Characterizing the drug-like properties of the compound to guide further optimization.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.

The in-depth understanding of the chemistry and biology of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one provided in this guide serves as a valuable resource for the scientific community to advance the development of this and related compounds as next-generation cancer therapeutics.

References

-

Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2020). Advances in the Synthesis of 4H-Chromen-4-ones. In Advances in Heterocyclic Chemistry (Vol. 132, pp. 131-231). Elsevier. [Link]

-

Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., Hu, Y., & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948–1959. [Link]

-

Srinivasan, K. K., Goomber, A., Kumar, S. S., et al. (2013). Synthesis and biological evaluation of 2-phenyl chromen-4-ones for their antioxidant and antimicrobial activity. Manipal Research Portal. [Link]

-

Fatima, A., et al. (2021). Structural characterization, DFT calculations, ADMET studies, antibiotic potentiating activity, evaluation of efflux pump inhibition and molecular docking of chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

da Silva, A. B., et al. (2015). Pharmacological and Toxicological Analysis of Flavonoid 5,7,4'- Trimethoxyflavone: An In Silico Approach. Impactfactor.org. [Link]

-

Kakade, S. N., & Vedpathak, S. G. (2020). ULTRASOUND ASSISTED GREEN SYNTHESIS OF 2-FURAN-2-YL-4H-CHROMEN-4-ONES FROM CHALCONES. ResearchGate. [Link]

-

Chen, S., et al. (2015). 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents. PMC. [Link]

-

In vivo anticancer evaluation of (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1h-indol-3-yl) methanone. ResearchGate. [Link]

-

Li, W., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. NIH. [Link]

-

Inhibition of tubulin (unknown origin) polymerization by fluorescence assay. PubChem. [Link]

-

Vukovic, N., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. PMC. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

-

Kumar, A., et al. (2021). A novel one-pot synthesis of flavones. RSC Publishing. [Link]

-

Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI. [Link]

-

Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

-

Chang, Y.-H., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PubMed. [Link]

-

Pettit, G. R., et al. (2002). Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. PubMed. [Link]

Sources

- 1. cell lines ic50: Topics by Science.gov [science.gov]

- 2. lines ic50 values: Topics by Science.gov [science.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in medicinal chemistry and drug development. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectroscopic profile. Furthermore, it explores the current understanding of its biological activities and potential mechanisms of action, drawing upon data from related compounds to contextualize its therapeutic promise. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding for future investigation and application.

Introduction: The Flavonoid Scaffold and the Significance of Methoxy Substitution

Flavonoids are a diverse group of naturally occurring polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two phenyl rings (A and B) and a heterocyclic ring (C). This scaffold has been the subject of intense scientific scrutiny due to the broad spectrum of pharmacological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer properties.

The biological activity of flavonoids is intricately linked to the substitution patterns on their core structure. The number and position of hydroxyl, methoxy, and other functional groups can profoundly influence their physicochemical properties, bioavailability, and molecular targets. 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, also known as 3',4',5'-Trimethoxyflavone, is a synthetic flavonoid characterized by the presence of three methoxy groups on the B-ring. This specific substitution pattern is of particular interest as it is often associated with enhanced cytotoxic and antiproliferative effects in various cancer cell lines. This guide aims to provide a detailed technical resource on this promising molecule.

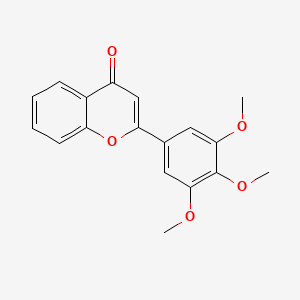

Molecular Structure and Identification

The core structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is based on the flavone backbone. The systematic IUPAC name for this compound is 2-(3,4,5-trimethoxyphenyl)chromen-4-one.

-

CAS Number: 67858-30-4[1][2][5][6] (Primary), 7143-46-6[7][8][9][10] (Synonym)

-

Synonyms: 3',4',5'-Trimethoxyflavone[2]

Caption: Chemical structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Melting Point | 168–170 °C | [11] |

| Solubility | Inferred to be soluble in common organic solvents like DMSO, DMF, and alcohols, with poor solubility in water. | |

| Appearance | White solid | [11] |

Synthesis and Characterization

Synthetic Approach: A One-Pot Facile Route

A novel and efficient one-pot synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one has been reported, involving the BiCl₃/RuCl₃-mediated reaction of a substituted phenol with a cinnamoyl chloride, followed by intramolecular cyclodehydrogenation.[11] This method offers a direct and high-yielding route to the target flavone.

Sources

- 1. 2-(3,4,5-TriMethoxyphenyl)-4H-chroMen-4-one, CasNo.67858-30-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. 3',4',5'-Trimethoxyflavone | C18H16O5 | CID 332208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(3,4,5-TriMethoxyphenyl)-4H-chroMen-4-one | 67858-30-4 [chemicalbook.com]

- 6. 2-(3,4,5-TriMethoxyphenyl)-4H-chroMen-4-one | 67858-30-4 [amp.chemicalbook.com]

- 7. FDA全球物质登记数据库-2 [drugfuture.com]

- 8. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(2,3,4-trimethoxyphenyl)chromen-4-one | CAS#:7143-46-6 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chromen-4-one Scaffold

The chromen-4-one (or flavone) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of naturally occurring and synthetic molecules with significant biological activities.[1][2] These compounds have garnered considerable attention for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The biological efficacy of chromen-4-one derivatives is often intricately linked to the substitution pattern on the 2-phenyl ring. The introduction of methoxy groups, in particular, can modulate the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets. This guide focuses on the synthesis and detailed characterization of a specific derivative, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, a compound of interest for its potential pharmacological activities stemming from the unique substitution pattern of the trimethoxyphenyl moiety.[3]

Strategic Synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

The synthesis of 2-aryl-4H-chromen-4-ones can be achieved through several established methodologies. A common and effective approach involves the cyclization of a chalcone precursor, which is itself formed through the condensation of an o-hydroxyacetophenone with an appropriately substituted benzaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one begins with the disconnection of the heterocyclic ring, leading back to the precursor chalcone. This chalcone, in turn, can be disconnected at the enone bridge to reveal the two primary starting materials: 2'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.

Caption: Retrosynthetic analysis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a reliable, two-step procedure for the synthesis of the target compound, commencing with the Claisen-Schmidt condensation to form the chalcone intermediate, followed by an oxidative cyclization.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with water, and dried. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

-

Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Reaction Conditions: Add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution). The reaction is typically stirred at room temperature for several hours.[2] Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into cold water and acidified. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Caption: Experimental workflow for the synthesis of the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. The following techniques are critical for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromen-4-one core and the 3,4,5-trimethoxyphenyl substituent. Key signals would include a downfield doublet for the proton at position 5 of the chromen-4-one ring, multiplets for the other protons on the benzopyran ring, and singlets for the methoxy groups and the protons on the trimethoxyphenyl ring. |

| ¹³C NMR | The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon (C=O) of the pyranone ring at a downfield chemical shift (around 178 ppm). Other expected signals include those for the olefinic carbons of the pyranone ring and the aromatic carbons of both the benzopyran and the trimethoxyphenyl moieties, as well as the signals for the methoxy carbons. |

| IR Spectroscopy | The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group in the chromen-4-one ring, typically in the range of 1630-1650 cm⁻¹. Other significant bands would correspond to C=C stretching of the aromatic rings and C-O stretching of the ether linkages. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the target compound (C₁₈H₁₆O₅).[4] The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |

Physicochemical Properties

| Property | Description |

| Molecular Formula | C₁₈H₁₆O₅[4] |

| Molecular Weight | 312.32 g/mol [4][5] |

| Appearance | Expected to be a crystalline solid. The color can range from white to pale yellow. |

| Melting Point | The melting point should be determined using a calibrated apparatus and will be a sharp range for a pure compound. |

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. If suitable crystals can be obtained, this technique will confirm the connectivity of the atoms and provide detailed information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and any intermolecular interactions.[6][7]

Potential Applications and Future Directions

Given the established biological activities of the chromen-4-one scaffold, 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a promising candidate for further investigation in drug discovery programs.[1] The presence of the 3,4,5-trimethoxyphenyl group, a feature found in other biologically active compounds, suggests that this molecule may exhibit interesting pharmacological properties, such as anticancer or anti-inflammatory effects.[3] Future research should focus on the biological evaluation of this compound in various in vitro and in vivo models to elucidate its therapeutic potential.

References

- Supporting Information - The Royal Society of Chemistry.

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH.

- 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0273444) - NP-MRD.

- 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione - MDPI.

- 3-Hydroxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one - SpectraBase.

- Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one - PMC - NIH.

- 2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE - gsrs.

- (PDF) Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one.

- thioxo-benzo[f]chromeno[2,3-d]pyrimidin-4-ones deri.

- The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide - Benchchem.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH.

- 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral - NPAA.

- 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem.

- 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. npaa.in [npaa.in]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(2,3,4-Trimethoxyphenyl)-4H-chromen-4-one | C18H16O5 | CID 248318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, a flavonoid derivative of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, spectral characterization, and explores its promising anticancer and anti-inflammatory properties through detailed mechanistic insights and experimental protocols.

Chemical Identity and Properties

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a member of the flavone class of polyphenolic compounds, characterized by a C6-C3-C6 skeleton. The systematic substitution of three methoxy groups on the pendant phenyl ring significantly influences its physicochemical properties and biological activity.

| Identifier | Value | Source |

| IUPAC Name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | [1] |

| CAS Number | 67858-30-4 | [2] |

| Molecular Formula | C₁₈H₁₆O₅ | [1] |

| Molecular Weight | 312.32 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 168–170 °C | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can be achieved through a one-pot reaction involving the intermolecular ortho-acylation of a substituted phenol with a cinnamoyl chloride, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone.[1]

Experimental Protocol: Synthesis

A facile, one-pot synthesis mediated by BiCl₃/RuCl₃ can be employed.[1]

Materials:

-

Substituted phenol

-

3,4,5-Trimethoxycinnamoyl chloride

-

Bismuth(III) chloride (BiCl₃)

-

Ruthenium(III) chloride (RuCl₃)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a solution of the substituted phenol in the anhydrous solvent, add BiCl₃ and RuCl₃.

-

Slowly add a solution of 3,4,5-trimethoxycinnamoyl chloride in the same solvent to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc) to yield 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one as a white solid.[1]

Spectroscopic Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (dd, J = 1.6, 8.0 Hz, 1H), 7.73 (dt, J = 1.6, 8.4 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 1.6, 7.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H)[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C)[1] |

| High-Resolution Mass Spectrometry (ESI-TOF) | m/z: [M + H]⁺ calcd for C₁₈H₁₇O₅ 313.1076, found 313.1084[1] |

Biological Activities and Mechanisms of Action

Chromen-4-one derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4] The trimethoxyphenyl substitution pattern in the title compound is a key pharmacophore that contributes to its potent biological profile.

Anticancer Activity

Derivatives of 2-(trimethoxyphenyl)-4H-chromen-4-one have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action are multifaceted and involve the modulation of key cellular processes.

3.1.1. Inhibition of Tubulin Polymerization

The trimethoxyphenyl moiety is known to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.[6] This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Caption: Inhibition of tubulin polymerization leading to G2/M phase arrest and apoptosis.

3.1.2. Telomerase Inhibition

Certain chromen-4-one derivatives act as telomerase inhibitors.[7] Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells. Its inhibition leads to telomere shortening, cellular senescence, and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Chromen-4-one derivatives have been shown to possess potent anti-inflammatory properties.[8][9]

3.2.1. Modulation of the TLR4/MAPK Signaling Pathway

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Structurally related compounds have been shown to inhibit this pathway.[8][9]

Caption: Inhibition of the TLR4/MAPK and NF-κB signaling pathways.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cell lines.[4]

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration < 0.1%) and incubate for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.[4]

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve.[4]

Conclusion and Future Perspectives

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a promising scaffold for the development of novel therapeutic agents. Its well-defined synthesis and potent anticancer and anti-inflammatory activities, mediated through the modulation of critical cellular pathways, underscore its potential in drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile for the treatment of cancer and inflammatory diseases.

References

- (No source provided in the context for this specific form

- (No source provided in the context for this specific form

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. ([Link])

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed. ([Link])

-

4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-. ([Link])

-

A novel one-pot synthesis of flavones - RSC Publishing - The Royal Society of Chemistry. ([Link])

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. ([Link])

-

2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. ([Link])

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896) - NP-MRD. ([Link])

-

2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE - gsrs. ([Link])

-

Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. ([Link])

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed. ([Link])

-

Supporting Information - AWS. ([Link])

-

A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed. ([Link])

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF - ResearchGate. ([Link])

-

1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0205343) - NP-MRD. ([Link])

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one - MDPI. ([Link])

-

2-(2,5-dihydroxy-4-methoxyphenyl)-4H-chromen-4-one - Chemical Synthesis Database. ([Link])

-

5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 276147 - PubChem. ([Link])

-

Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC - NIH. ([Link])

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. ([Link])

-

3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione - MDPI. ([Link])

-

(S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - ResearchGate. ([Link])

-

Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - PMC - NIH. ([Link])

-

MSBNK-Fac_Eng_Univ_Tokyo-JP000694 - MassBank. ([Link])

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. ([Link])

Sources

- 1. A novel one-pot synthesis of flavones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00534K [pubs.rsc.org]

- 2. 2-(3,4,5-TriMethoxyphenyl)-4H-chroMen-4-one | 67858-30-4 [amp.chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one: Synthesis, Characterization, and Biological Potential

Abstract

The chromen-4-one (flavone) scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide focuses on a specific, promising analogue: 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one. We provide a comprehensive overview of its fundamental chemical properties, a detailed, field-proven synthetic protocol, and a thorough characterization profile. Furthermore, we delve into the putative biological activities of this compound, grounding our discussion in the established pharmacology of the flavonoid class. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the investigation of this and related compounds.

Core Molecular Attributes

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative characterized by a trimethoxylated phenyl group at the 2-position of the chromen-4-one core. This substitution pattern is of significant interest as methoxy groups can modulate the electronic and lipophilic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆O₅ | [1] |

| Molecular Weight | 312.32 g/mol | [1] |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

| Synonyms | 3',4',5'-Trimethoxyflavone | |

| CAS Number | 67858-30-4 |

Synthesis and Mechanistic Insights

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be efficiently achieved via a one-pot, metal-chloride-mediated reaction. This approach combines the intermolecular ortho-acylation of a substituted phenol with a cinnamoyl chloride, followed by an intramolecular cyclodehydrogenation of the resulting o-hydroxychalcone intermediate. This method is advantageous due to its procedural simplicity and good yield.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a demonstrated effective synthesis of the target compound.

Materials:

-

Substituted phenol (e.g., phenol)

-

3,4,5-Trimethoxycinnamoyl chloride

-

Bismuth(III) chloride (BiCl₃)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Carbon tetrachloride (CCl₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of the substituted phenol (1.0 mmol) in CCl₄ (20 mL) at 25 °C, add BiCl₃ (1.0 mmol).

-

Stir the reaction mixture at 25 °C for 10 minutes.

-

Add the 3,4,5-trimethoxycinnamoyl chloride (1.0 mmol) to the reaction mixture at 25 °C.

-

Heat the reaction mixture to reflux and stir for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the formation of the o-hydroxychalcone intermediate is complete, add RuCl₃·3H₂O (1.0 mmol) to the reaction mixture at reflux.

-

Continue to stir the reaction mixture at reflux for 5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 25 °C and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hexanes and EtOAc to yield 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one as a white solid.

Synthesis Workflow Diagram

Caption: One-pot synthesis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (dd, J = 1.6, 8.0 Hz, 1H), 7.73 (dt, J = 1.6, 8.4 Hz, 1H), 7.61 (d, J = 8.0 Hz, 1H), 7.46 (dt, J = 1.6, 7.6 Hz, 1H), 7.16 (s, 2H), 6.89 (s, 1H), 3.97 (s, 6H), 3.94 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 178.4, 163.4, 156.3, 153.6 (2C), 141.3, 134.0, 126.8, 125.7, 125.5, 123.9, 118.1, 107.1, 103.9 (2C), 61.1, 56.4 (2C) |

| HRMS (ESI-TOF) | m/z: [M + H]⁺ calcd for C₁₈H₁₇O₅ 313.1076, found 313.1084 |

Potential Biological Activities and Investigative Protocols

While specific biological data for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is emerging, the broader class of flavonoids exhibits significant pharmacological potential. The trimethoxy substitution pattern, in particular, has been associated with potent anticancer activities in other molecular scaffolds. Below, we outline standard, high-throughput protocols for assessing the anticancer, anti-inflammatory, and antioxidant activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][3]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a classic model for evaluating the anti-inflammatory properties of a compound.[4][5]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Compound Administration: Administer 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[[“]][7][8][9]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control well should contain only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Mechanistic Considerations: Modulation of Inflammatory Signaling Pathways

Flavonoids are known to exert their anti-inflammatory and anticancer effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell proliferation and are common targets of flavonoids.[2][[“]][10][11][12][13][14][[“]][16][17]

The NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit NF-κB activation by preventing IκB degradation.

Caption: Putative inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion and Future Directions

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one represents a molecule of significant interest for further investigation in drug discovery. Its structural features, combined with the well-documented biological activities of the flavonoid class, suggest a high potential for anticancer, anti-inflammatory, and antioxidant effects. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and characterize this compound, enabling further exploration of its therapeutic promise. Future studies should focus on elucidating the specific molecular targets and comprehensively evaluating its efficacy and safety in preclinical models.

References

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

- Calderon-Montano, J. M., Burgos-Moron, E., Perez-Guerrero, C., & Lopez-Lazaro, M. (2011). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 30, 85.

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved January 13, 2026, from [Link]

-

Experimental evaluation of anti inflammatory agents. (2014, October 29). Slideshare. Retrieved January 13, 2026, from [Link]

- Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). Molecules, 28(1), 337.

-

How to test the anticancer efficacy of a plant extract. (2022, May 5). Altogen Labs. Retrieved January 13, 2026, from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 13, 2026, from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Chang, M. Y., Tsai, M. C., & Lin, C. Y. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(22), 13235-13245.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993.

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). Organic & Biomolecular Chemistry, 19(15), 3465-3470.

-

Kinetic experiments for flavone and flavanone synthesis from 2. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17730-17739.

- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.

- Bioassays for Anticancer Activities. (2013). Methods in Molecular Biology, 1034, 1-11.

- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79.

-

Evaluation of DPPH Radical Scavenging. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

- de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 74-79.

-

Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved January 13, 2026, from [Link]

- Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(2), 115-120.

- Xiao, Y., Yan, Y., Du, J., Feng, X., Zhang, F., Han, X., ... & Liu, X. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597.

- Advances in the synthesis of 4H-chromen-4-ones. (2020). In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-135). Academic Press.

- A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2022). Anticancer Agents in Medicinal Chemistry, 22(2), 362-370.

-

2-(2,3,4-TRIMETHOXYPHENYL)-4H-CHROMEN-4-ONE. (n.d.). Gsrs. Retrieved January 13, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 14. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Analysis of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Foreword: The Analytical Imperative for Flavonoid Characterization

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid, a class of compounds of significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities.[1] The precise elucidation of its molecular structure is a prerequisite for understanding its structure-activity relationship (SAR) and ensuring its purity and identity in drug development pipelines. This technical guide provides a comprehensive, multi-technique approach to the spectral analysis of this compound, grounded in fundamental principles and practical, field-proven insights. Our narrative is designed to not only present data but to explain the causality behind the analytical choices, ensuring a robust and self-validating characterization process.

Foundational Strategy: A Multi-Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy is essential for an unambiguous structural assignment. This integrated workflow allows for the cross-validation of data, significantly enhancing the trustworthiness of the final structural elucidation.

Caption: Integrated workflow for the structural elucidation of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[2][3][4] For a molecule like 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex regions of the spectrum, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons to their directly attached carbons.[5]

¹H NMR Spectral Analysis: Assigning the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' | ~7.0-7.2 | Singlet | 2H | Protons on the trimethoxyphenyl ring, chemically equivalent due to free rotation. |

| H-3 | ~6.8 | Singlet | 1H | Vinylic proton on the C-ring. |

| Aromatic Protons (A-ring) | ~7.4-8.2 | Multiplets | 4H | Protons on the chromone A-ring, exhibiting complex splitting patterns due to ortho and meta couplings. |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 9H | Three equivalent methoxy groups on the B-ring. |

Note: The exact chemical shifts can vary slightly based on the solvent and concentration.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (C-4) | ~178 | Carbonyl carbon, highly deshielded. |

| C-2 | ~163 | Olefinic carbon attached to oxygen. |

| C-3 | ~107 | Olefinic carbon in the C-ring. |

| A-ring Carbons | ~118-134 | Aromatic carbons of the chromone ring system. |

| B-ring Carbons | ~104-154 | Aromatic carbons of the trimethoxyphenyl ring. |

| Methoxy Carbons (-OCH₃) | ~56 | Carbons of the methoxy groups. |

Note: These are approximate chemical shifts and can be confirmed with 2D NMR data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural insights.[6][7][8]

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for flavonoids, as it typically produces a prominent molecular ion peak.[9]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.

-

MS/MS (Tandem MS): To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID). This provides information about the connectivity of the molecule.[9]

Data Interpretation: Molecular Ion and Fragmentation Pattern

-

Molecular Ion Peak: The expected molecular weight of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one (C₁₈H₁₆O₅) is 312.10 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed at m/z 313.1070.

-

Fragmentation Analysis: The fragmentation of flavonoids in MS/MS often proceeds via retro-Diels-Alder (RDA) reactions in the C-ring, providing characteristic fragments of the A and B rings.[7]

Caption: A simplified representation of the fragmentation of the parent ion in MS/MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a rapid and effective technique for confirming the presence of the flavonoid chromophore system.[10][11][12] Flavonoids typically exhibit two major absorption bands.[13]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer and scan a wavelength range of approximately 200-500 nm.

Spectral Interpretation

-

Band I (300-380 nm): This band corresponds to the electronic transitions in the cinnamoyl system (B-ring and C-ring).

-

Band II (240-280 nm): This band arises from the electronic transitions in the benzoyl system (A-ring).

The positions and relative intensities of these bands are characteristic of the flavone backbone and the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[14][15]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to obtain the spectrum.

Key Vibrational Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1630-1660 | Stretching |

| C=C (Aromatic) | 1500-1600 | Stretching |

| C-O-C (Ether) | 1000-1300 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Alkyl -OCH₃) | 2850-3000 | Stretching |

The strong absorption band for the carbonyl group is a key diagnostic feature for the chromone skeleton.[16][17][18][19] The presence of multiple C-O stretching bands confirms the ether linkages of the methoxy groups.[16]

Conclusion: A Self-Validating Structural Dossier

By integrating the data from NMR, MS, UV-Vis, and IR spectroscopy, a comprehensive and self-validating structural dossier for 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one can be compiled. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final structural assignment. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of flavonoid-based compounds in research and drug development.

References

- Identification of Flavonoids Using UV-Vis and MS Spectra. (n.d.). PubMed.

- Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. (2012, September 1). Bentham Science.

- Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs.

- Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. (2017). Nepal Chemical Society.

- A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (n.d.). MDPI.

- Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV-Visible Spectroscopy. (2024). Natural Volatiles & Essential Oils.

- Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Flavonols and flavonoids: UV spectroscopic analysis. (2016, October 31). Wiley Analytical Science.

- Supporting Information. (n.d.). Wiley-VCH.

- Technical Support Center: Interpreting Complex NMR Spectra of Flavonoid Rutinosides. (2025, December). Benchchem.

- Supporting Information. (n.d.). AWS.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Mass spectrometry in the structural analysis of flavonoids. (2025, August 6). ResearchGate.

- FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019, March 24). Protocols.io.

- Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI.

- Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (n.d.). PMC.

- Supporting Information (SI). (n.d.). The Royal Society of Chemistry.

- NMR Chemical Shifts of Common Flavonoids. (n.d.). PMC - PubMed Central.

- Outline IR spectrum of isolated chromone 2. (n.d.). ResearchGate.

- Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. (2016, November 8). PMC - NIH.

- Structural Characterization of Flavonoids Using Mass Spectrometry. (2023, January 9). ResearchGate.

- Structure elucidation of flavonoids using 1D&2D NMR. (2020, December 14). YouTube.

- NMR Chemical Shifts of Common Flavonoids. (2025, October 29). Who we serve.

- (PDF) NMR Chemical Shifts of Common Flavonoids. (2025, October 29). ResearchGate.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

- 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA.

- FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). ScienceDirect.

- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). NIH.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 14.2a IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube.

Sources

- 1. npaa.in [npaa.in]

- 2. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]